molecular formula C14H8Br2 B1284092 1,5-Dibromoanthracene CAS No. 3278-82-8

1,5-Dibromoanthracene

Cat. No. B1284092
CAS RN: 3278-82-8
M. Wt: 336.02 g/mol
InChI Key: DIMYVOCPPKNNPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, including 1,5-dibromoanthracene, has been explored through various methods. One approach involves the direct bromination of 9,10-dibromoanthracene to produce hexabromoanthracenes, which can then be further manipulated to yield tetrabromoanthracene derivatives . Another method starts from anthraquinone, which upon reduction and subsequent aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions, leads to the formation of 1,8-diaryl anthracene derivatives . Additionally, the enantioselective alkynylation of 1,5-dibromoanthracene-9,10-dione has been used to synthesize chiral cis-diols with two alkyne moieties, which can then undergo a Ru-catalyzed [2+2+2] cycloaddition to form chiral 1,5-dibromotriptycenes .

Molecular Structure Analysis

The molecular structure of 1,5-dibromoanthracene and its derivatives is crucial for their chemical behavior and potential applications. For instance, the photophysical and electrochemical properties of 1,8-diaryl anthracene derivatives have been studied, revealing that they emit in the blue region with high quantum yields and possess compatible HOMO and LUMO energy levels for use in organic light emitting devices (OLEDs) . The molecular structure of these compounds allows for the possibility of hydrogen bonding interactions, which may aid in the formation of micro/nanoassemblies .

Chemical Reactions Analysis

The chemical reactivity of anthracene derivatives is diverse. For example, base-induced elimination and aromatization reactions have been used to obtain various bromoanthracenes and tetrabromoanthracene derivatives . The formation of micro/nanostructures through a surfactant-assisted self-assembling process demonstrates the potential for anthracene derivatives to engage in complex chemical reactions that lead to novel material properties . The pyrolysis of certain anthracene derivatives can yield products like dibenzo[b,f]pentalene and 1H,5H-dicyclobuta[de,kl]anthracene, indicating the versatility of anthracene as a precursor for a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dibromoanthracene derivatives are influenced by their molecular structure. The blue emission and narrow FWHM of certain derivatives make them suitable for applications in OLEDs . The ability to form micro/nanostructures with distinct absorption and emission properties further highlights the importance of understanding the physical characteristics of these compounds . The synthesis of 1,1-dihalogenocycloprop[b]anthracenes showcases the varied physical properties that can be achieved through structural modifications of the anthracene core .

Scientific Research Applications

  • Synthetic Approaches in Organic Chemistry 1,5-Dibromoanthracene is used in organic synthesis, particularly in the preparation of polycyclic arenes with various substitution patterns. For instance, it reacts with butyllithium and diethyloxalate to form anthrylene-1,5-diglyoxylic acid, a reactant for condensation and cyclization processes. These reactions yield compounds with significant potential in organic electronics due to their band gap variations and absorption properties (Bock et al., 2015).

  • Enantioselective Synthesis in Chemistry It serves as a key intermediate in the asymmetric synthesis of complex organic molecules. The enantioselective alkynylation of 1,5-dibromoanthracene-9,10-dione, followed by Ru-catalyzed cycloaddition, allows for the creation of chiral 1,5-dibromotriptycenes, which are valuable in stereochemical studies and potential pharmaceutical applications (Shibata & Kamimura, 2015).

  • Material Science and Dye Synthesis In material science, 1,5-dibromoanthracene is utilized to synthesize derivatives with applications as disperse dyes for polyester fibers. Its reaction with various compounds leads to the formation of brightly colored materials with excellent spectral properties, demonstrating its utility in textile dyeing and potentially in optical devices (Rangnekar & Rajadhyaksha, 2007).

  • Optoelectronics and Light Emitting Applications In optoelectronics, thin films of 1,5-dibromoanthracene are studied for their potential in light-emitting applications. The material demonstrates promising properties like wide optical band gaps and strong blue emission, making it suitable for use in blue light-emitting devices (Brar, Mahajan, & Bedi, 2014).

  • Organic Electronics and Semiconductor Research Its derivatives are explored for potential applications in organic electronics. For instance, the synthesis of novel diimides containing anthracene and six-membered imide rings shows promise in this field, with properties conducive to the development of organic electronic devices (Mohebbi, Munoz, & Wudl, 2011).

  • Development of OLED Emitters It is pivotal in the synthesis of organic light-emitting diode (OLED) emitters. The site-selective Suzuki–Miyaura cross-coupling of dibromoanthracene has led to the development of new OLED emitters, demonstrating its role in advancing OLED technology (Dhangar et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1,5-Dibromoanthracene are not mentioned in the search results, anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

1,5-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYVOCPPKNNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565495
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromoanthracene

CAS RN

3278-82-8
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Shibata, Y Kamimura - Tetrahedron: Asymmetry, 2015 - Elsevier
Enantioselective alkynylation of 1,5-dibromoanthracene-9,10-dione by alkynyllithium reagents prepared from alkynes, n-BuLi, and sparteine gave chiral cis-diols possessing two alkyne …
Number of citations: 11 www.sciencedirect.com
DW Cameron, PE Schütz - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Bromination of 2,6-dihydroxyanthracene in acetic acid occurs at the 1,5-positions. Its dimethyl ether, treated similarly, gives a mixture of 1,5- and 9,10-dibromo-derivatives, while its …
Number of citations: 2 pubs.rsc.org
H Bock, P Carré, EA Hillard… - European Journal of …, 2015 - Wiley Online Library
The reaction of 1,5‐dibromoanthracene with butyllithium and diethyloxalate followed by saponification gives anthrylene‐1,5‐diglyoxylic acid as a bifunctional reactant. Its double …
JL Goldfarb, EM Suuberg - The Journal of chemical thermodynamics, 2008 - Elsevier
Knowledge of vapor pressures of high molar mass organics is essential to predicting their behavior in combustion systems as well as their fate and transport within the environment. This …
Number of citations: 23 www.sciencedirect.com
JL Goldfarb, I Külaots - Journal of thermal analysis and calorimetry, 2010 - akjournals.com
Anthracene is a common byproduct of incomplete combustion of fossil fuels and other anthropogenic sources. Its heteroatomic counterparts, including 9-bromoanthracene, 1,5-…
Number of citations: 17 akjournals.com
Y Miyake, M Tokumura, Q Wang, T Amagai… - Journal of Environmental …, 2017 - Elsevier
Here, we examined the incineration of extruded polystyrene containing hexabromocyclododecane (HBCD) in a pilot-scale incinerator under various combustion temperatures (800–950…
Number of citations: 10 www.sciencedirect.com
S Kang, H Lee, B Kim, H Kang… - Molecular Crystals and …, 2015 - Taylor & Francis
Two emitting compounds, 9,10-bis-[1,1′;3′,1′′]terphenyl-5′-yl-1,5-di-o-tolyl-anthracene [TP-DTA-TP] and 9,10-bis-phenyl[1,1′;3′,1′′]triphenyl-5′-yl-1,5-di-o-tolyl-…
Number of citations: 5 www.tandfonline.com
J Fu, EM Suuberg - Environmental Toxicology and Chemistry, 2012 - Wiley Online Library
Abstract Knowledge of vapor pressure of organic pollutants is essential in predicting their fate and transport in the environment. In the present study, the vapor pressures of 12 …
Number of citations: 26 setac.onlinelibrary.wiley.com
F Lemasson, N Berton, J Tittmann, F Hennrich… - …, 2012 - ACS Publications
To date, (n, m) single-walled carbon nanotubes (SWNTs) cannot be selectively synthesized. Therefore, postprocessing of SWNTs including solubilization and sorting is necessary for …
Number of citations: 106 pubs.acs.org
A Prasad Nambiar, P Nag, R Mariam Ipe… - Angewandte Chemie …, 2023 - Wiley Online Library
Herein, we report the synthesis of anthracene‐containing twisted cyclo[2]dipyrrin 1 by utilizing a non‐planar building block, 1,5‐dipyrrylanthracene (1,5‐DPA). The non‐planar nature of …
Number of citations: 4 onlinelibrary.wiley.com

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